

Spectroscopic Analysis of Ethyl 3,5-dinitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,5-dinitrobenzoate*

Cat. No.: *B1581897*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectral data for **ethyl 3,5-dinitrobenzoate**. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for the spectroscopic characterization of this compound. This document outlines detailed experimental protocols, presents quantitative spectral data in a clear, tabular format, and includes a workflow diagram for the complete spectroscopic analysis process.

Introduction

Ethyl 3,5-dinitrobenzoate (C9H8N2O6, CAS No: 618-71-3) is an organic compound of interest in various chemical and pharmaceutical applications.^[1] Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and quality control. This guide focuses on two fundamental spectroscopic techniques: Fourier-transform infrared (FTIR) spectroscopy, which provides information about the functional groups present in the molecule, and UV-Vis spectroscopy, which gives insights into the electronic transitions within the molecule.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the IR and UV-Vis spectroscopic analysis of **ethyl 3,5-dinitrobenzoate**.

Infrared (IR) Spectral Data

The IR spectrum of **ethyl 3,5-dinitrobenzoate** exhibits characteristic absorption bands corresponding to its principal functional groups. The data presented below is a compilation from experimental spectra, highlighting the major vibrational modes.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3092.53	Weak	Aromatic C-H Stretch
2982.29	Weak	Aliphatic C-H Stretch
1731.20	Strong	C=O (Ester) Stretch
1627.44	Medium	Aromatic C=C Stretch
1544.23	Strong	Asymmetric NO ₂ Stretch
1347.31	Strong	Symmetric NO ₂ Stretch
1276.83	Strong	C-O (Ester) Stretch
1178.99	Medium	C-H Bending
1080.68	Medium	C-O Stretch
922.67	Medium	C-H Out-of-Plane Bending
731.71	Strong	Aromatic C-H Out-of-Plane Bending

Ultraviolet-Visible (UV-Vis) Spectral Data

UV-Vis spectral data for **ethyl 3,5-dinitrobenzoate** indicates the presence of chromophores within the molecule, primarily the nitro-substituted benzene ring. While publicly available spectra confirm UV absorption, specific absorption maxima (λ_{max}) values are not consistently reported in readily accessible literature. The primary absorption is expected in the UV region.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)
Ethanol	Not explicitly reported	Not available

Note: The presence of a UV-Vis spectrum for **ethyl 3,5-dinitrobenzoate** is confirmed in spectral databases.^[1] However, the precise λ_{max} is not detailed in the available resources.

Experimental Protocols

The following are detailed methodologies for obtaining the IR and UV-Vis spectra of **ethyl 3,5-dinitrobenzoate**.

Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

This protocol describes the preparation of a solid sample of **ethyl 3,5-dinitrobenzoate** for FTIR analysis using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

- **Ethyl 3,5-dinitrobenzoate** (solid)
- FTIR grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press with die
- FTIR spectrometer

Procedure:

- Drying: Dry the KBr powder in an oven at 110°C for a minimum of 2 hours to remove any absorbed moisture. Store in a desiccator until use.
- Sample Preparation: Weigh approximately 1-2 mg of **ethyl 3,5-dinitrobenzoate** and 100-200 mg of the dried KBr.
- Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

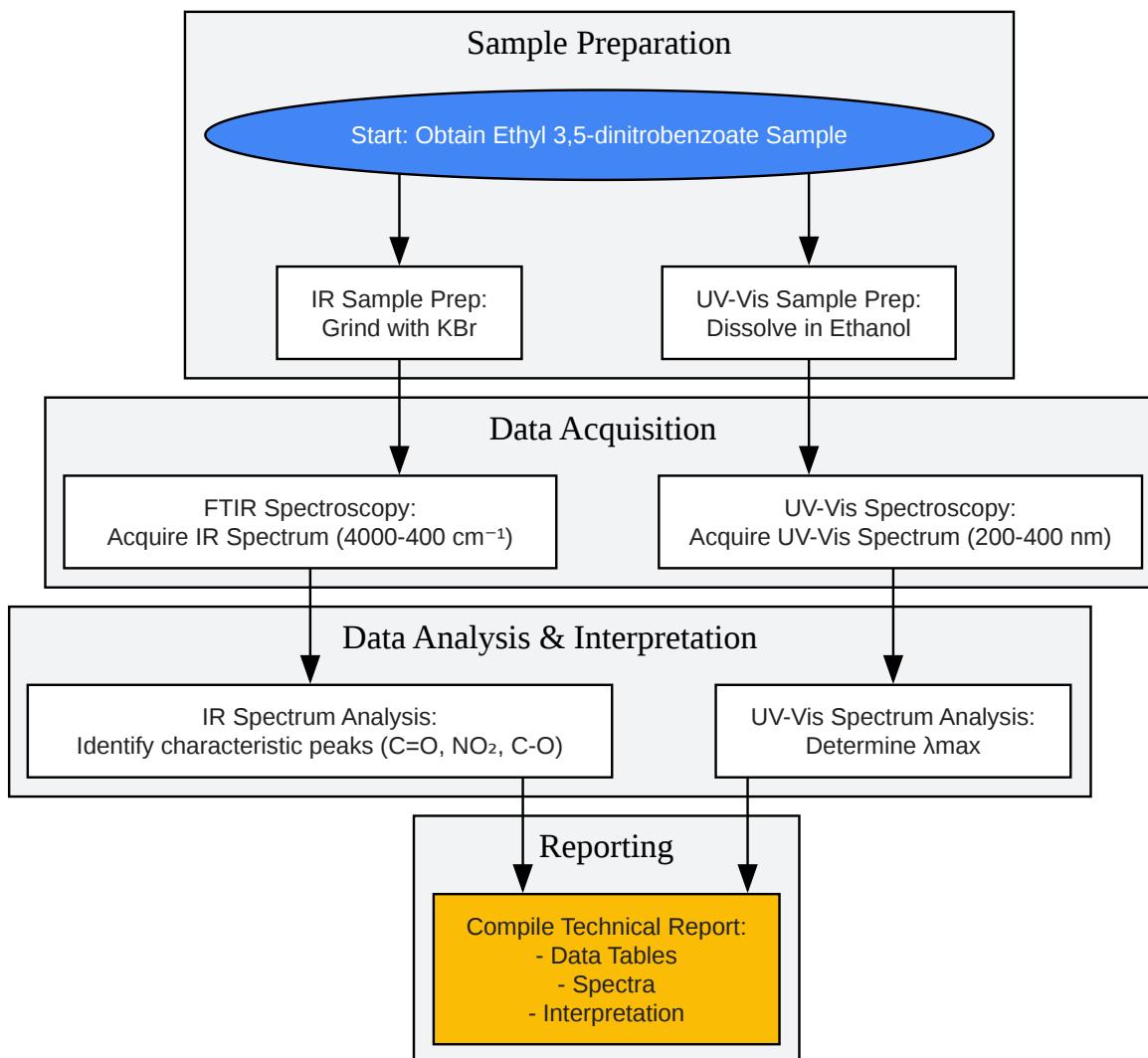
- Pellet Formation: Transfer a portion of the mixture into the die of the pellet press. Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum over the desired range (e.g., 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet should be collected for background correction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of **ethyl 3,5-dinitrobenzoate** in an ethanol solution.

Materials and Equipment:

- **Ethyl 3,5-dinitrobenzoate**
- Spectroscopic grade ethanol
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer


Procedure:

- Solvent Blank: Fill a quartz cuvette with the spectroscopic grade ethanol to be used as the reference (blank).
- Standard Solution Preparation: Prepare a stock solution of **ethyl 3,5-dinitrobenzoate** in ethanol of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis. The final concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

- Blank Measurement: Place the cuvette with the ethanol blank in the spectrophotometer and record the baseline.
- Sample Measurement: Rinse a second quartz cuvette with the prepared **ethyl 3,5-dinitrobenzoate** solution, then fill it with the solution. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualized Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **ethyl 3,5-dinitrobenzoate**, from sample preparation to final data analysis and interpretation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | CID 69255 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Title: ethyl-3,5-dinitrobenzoate Thu Apr 23 02:27:37 | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3,5-dinitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581897#ir-and-uv-vis-spectral-data-for-ethyl-3-5-dinitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com